1-(4-Propoxyphenyl)-2-propanone
Description
1-(4-Propoxyphenyl)-2-propanone is a ketone derivative featuring a phenyl ring substituted with a propoxy group (–OCH₂CH₂CH₃) at the para position and a propan-2-one moiety.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-3-8-14-12-6-4-11(5-7-12)9-10(2)13/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
DSCDMOVQWAZKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly influences molecular weight, refractive index, and UV absorption. For example:
Key Observations :
- Refractive index (nD20) correlates with electron density; the electron-donating propoxy group may slightly increase nD20 compared to methoxy (1.2479) .
Chemical Reactivity and Stability
- Electrophilicity of the Ketone: The propoxy group’s electron-donating nature reduces the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., –NO₂). This could slow nucleophilic additions or reductions .
- Degradation Pathways: Analogous compounds like 1-(3-n-propoxyphenyl)-2-propanone oxime form via microbial degradation of pesticides, suggesting that the parent ketone undergoes enzymatic oxidation or nucleophilic attack .
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